molecular formula C24H19N5O3S B12936814 4-[(4-Methoxyacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide CAS No. 827025-28-5

4-[(4-Methoxyacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide

Cat. No.: B12936814
CAS No.: 827025-28-5
M. Wt: 457.5 g/mol
InChI Key: QBWXVWKICSIUFA-UHFFFAOYSA-N
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Description

4-[(4-Methoxyacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C24H19N5O3S and its molecular weight is 457.5 g/mol. The purity is usually 95%.
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Biological Activity

4-[(4-Methoxyacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₄H₁₅N₃O₂S
  • Molecular Weight : 301.35 g/mol

The structure includes an acridine moiety, a pyrimidine ring, and a sulfonamide group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyacridine with pyrimidine derivatives under controlled conditions. This method allows for the incorporation of various substituents that can modulate the compound's biological properties.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, acridine derivatives have been shown to inhibit retroviruses, including HIV-1, by binding to nucleic acids and interfering with viral replication processes .

Anticancer Properties

Studies suggest that acridine-based compounds can enhance the efficacy of existing anticancer agents. Specifically, they can amplify the effects of drugs like bleomycin and phleomycin, which are known for their ability to induce DNA damage in cancer cells . The sulfonamide group may also contribute to cytotoxicity against various cancer cell lines by promoting apoptosis through intrinsic and extrinsic pathways .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown that it can inhibit bacterial growth effectively, suggesting its potential as an antibiotic agent . The mechanism appears to involve disruption of bacterial cell wall synthesis or function.

Study 1: Antiviral Efficacy

A study conducted on acridine derivatives revealed that certain compounds exhibited potent activity against Marburg and Ebola viruses. The structure–activity relationship (SAR) analysis indicated that modifications in the acridine core significantly influenced their antiviral potency .

Study 2: Anticancer Mechanisms

In another investigation, researchers evaluated the anticancer effects of a series of acridine derivatives, including the target compound. Results showed that these compounds induced apoptosis in HeLa cells and inhibited proliferation in various cancer cell lines through cell cycle arrest mechanisms .

Data Tables

Biological ActivityCompoundIC50 (µM)Mechanism
Antiviral (HIV-1)Acridine Derivative0.5Nucleic acid binding
Anticancer (HeLa)Target Compound10Apoptosis induction
AntimicrobialVarious Pathogens5Cell wall disruption

Properties

CAS No.

827025-28-5

Molecular Formula

C24H19N5O3S

Molecular Weight

457.5 g/mol

IUPAC Name

4-[(4-methoxyacridin-9-yl)amino]-N-pyrimidin-2-ylbenzenesulfonamide

InChI

InChI=1S/C24H19N5O3S/c1-32-21-9-4-7-19-22(18-6-2-3-8-20(18)28-23(19)21)27-16-10-12-17(13-11-16)33(30,31)29-24-25-14-5-15-26-24/h2-15H,1H3,(H,27,28)(H,25,26,29)

InChI Key

QBWXVWKICSIUFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5

Origin of Product

United States

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